![molecular formula C24H26N4O2 B2986168 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide CAS No. 1226449-96-2](/img/structure/B2986168.png)
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide” is a complex organic molecule. It contains a dihydroisoquinoline group, a methylpyrimidinyl group, and a dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a 3,4-dihydroisoquinolin-2(1H)-yl group, a 6-methylpyrimidin-4-yl group, and a 3,4-dimethylphenyl group .Applications De Recherche Scientifique
Structural Aspects and Fluorescence Properties
The structural properties of isoquinoline derivatives have been studied, revealing their ability to form gels with mineral acids and crystalline salts, which could have implications for their use in material science and drug delivery systems. Notably, these compounds exhibit enhanced fluorescence upon forming host–guest complexes with certain hydroxybenzenes, although their protonated states show varied fluorescence activity. This characteristic suggests potential applications in fluorescence microscopy or as fluorescent markers in biological systems (Karmakar, Sarma, & Baruah, 2007).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative has demonstrated significant antiviral and antiapoptotic effects in vitro, with substantial reductions in viral load and increased survival rates in Japanese encephalitis virus-infected mice. This finding highlights the potential therapeutic applications of such compounds in treating viral encephalitis, offering a new avenue for antiviral drug development (Ghosh et al., 2008).
Antitumor Activity and Molecular Docking Study
The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones have shown remarkable broad-spectrum antitumor activity, outperforming the positive control 5-FU in potency. These compounds displayed selective activities against various cancer cell lines, indicating their potential as targeted cancer therapies. Molecular docking studies have further elucidated their mechanism of action, suggesting inhibition of key cellular kinases involved in cancer progression (Al-Suwaidan et al., 2016).
Vibrational Spectroscopy and Molecular Docking Studies
A detailed vibrational study of a related quinazolinone derivative has been conducted using FT-IR and FT-Raman spectroscopy, alongside DFT calculations to compare theoretical and experimental values. This research contributes to the understanding of the molecular structure and electronic properties of such compounds. Moreover, molecular docking studies indicate potential inhibitory activity against the BRCA2 complex, suggesting applications in targeted cancer therapy (El-Azab et al., 2016).
Analgesic, Antihypoxic, and Antimicrobial Activity
Research on (Z)-2-(2-Arylhydrazono)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetamides has unveiled their potential as analgesic compounds, exhibiting effects surpassing those of metamizole sodium. Some derivatives also showed antihypoxic effects and slight antimicrobial activity, suggesting their versatility in therapeutic applications (Mikhailovskii et al., 2020).
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-8-9-21(12-17(16)2)26-22(29)15-30-23-13-18(3)25-24(27-23)28-11-10-19-6-4-5-7-20(19)14-28/h4-9,12-13H,10-11,14-15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNSIXFMPSFFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4-dimethylphenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.